Cas no 1564961-12-1 (5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)

5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- EN300-782649
- 1564961-12-1
- 5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
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- インチ: 1S/C10H18ClN3O2S/c1-3-5-6-7-9-12-13-10(17(11,15)16)14(9)8-4-2/h3-8H2,1-2H3
- InChIKey: ZBMLEXUEAXNJDQ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=NN=C(CCCCC)N1CCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 279.0808257g/mol
- どういたいしつりょう: 279.0808257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782649-0.5g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-782649-5.0g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-782649-0.1g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-782649-0.05g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-782649-10.0g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-782649-1.0g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-782649-2.5g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-782649-0.25g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 0.25g |
$774.0 | 2024-05-22 |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chlorideに関する追加情報
Introduction to 5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1564961-12-1)
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1564961-12-1, belongs to the triazole class of molecules, which are well-documented for their broad spectrum of biological activities. The presence of both sulfonyl chloride and alkyl substituents in its structure imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex pharmacological agents.
The molecular structure of 5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride consists of a triazole ring system functionalized with a sulfonyl chloride group at the 3-position and alkyl chains at the 5- and 4-positions. This arrangement not only influences its reactivity but also contributes to its potential utility in drug design. The sulfonyl chloride moiety is particularly noteworthy, as it serves as a versatile handle for further chemical modifications, enabling the introduction of various nucleophiles and thus facilitating the synthesis of diverse derivatives.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, triazoles have emerged as a prominent class due to their ability to interact with biological targets in multiple ways. For instance, studies have demonstrated that triazole derivatives can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific substitution pattern in 5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride may confer unique pharmacokinetic and pharmacodynamic characteristics that could be exploited in the development of new drugs.
The synthesis of 5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride involves a multi-step process that typically begins with the condensation of appropriate precursors to form the triazole ring. Subsequent functionalization steps introduce the sulfonyl chloride group and the alkyl substituents. The exact synthetic route can vary depending on the desired purity and yield requirements, but modern methodologies often emphasize green chemistry principles to minimize waste and improve efficiency.
One of the most compelling aspects of 5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is its potential as a building block for more complex molecules. Researchers have leveraged its reactive sulfonyl chloride group to introduce various functionalities into the core structure. For example, it can be used to synthesize amides, esters, or even heterocyclic fused systems by reacting with appropriate nucleophiles. This flexibility makes it an attractive candidate for medicinal chemists seeking to explore new chemical spaces.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride. Molecular modeling studies have provided insights into how this compound might interact with biological targets such as enzymes or receptors. These simulations can help predict binding affinities and identify potential lead compounds for further optimization. Moreover, they can guide experimental efforts by suggesting optimal conditions for synthesis and purification.
The pharmaceutical industry has always been keen on exploring novel scaffolds that offer improved efficacy or reduced side effects compared to existing drugs. 5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride fits well within this paradigm by providing a structurally unique entity with known biological activity. Its incorporation into drug candidates could lead to breakthroughs in treating various diseases where current therapies are limited or non-existent.
In conclusion,5-pentyl-4-propyl-4H-1,2,4-triazole-sulfonyl chloride (CAS No. 1564961) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for chemists seeking to design new therapeutic agents. As research continues to uncover more about its properties and applications, this molecule is poised to play an important role in shaping future treatments.
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